molecular formula C8H13ClN2OS B12836470 (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride

(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride

Cat. No.: B12836470
M. Wt: 220.72 g/mol
InChI Key: YZEQNVZLKFBRTD-HCUGZAAXSA-N
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Description

(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride (CAS 1052550-24-9) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C 8 H 13 ClN 2 OS and a molecular weight of 220.72 g/mol , is characterized by its specific (E)-isomer configuration around the oxime functional group. The presence of both an amino group and a thiophene heterocycle in its structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry and drug discovery projects . The compound is supplied as its hydrochloride salt to enhance stability and solubility. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers can procure this compound from various suppliers, with available purity levels of 98% and higher . For detailed pricing, availability, and additional technical data, please inquire directly.

Properties

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

(NE)-N-(4-amino-1-thiophen-2-ylbutylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H12N2OS.ClH/c9-5-1-3-7(10-11)8-4-2-6-12-8;/h2,4,6,11H,1,3,5,9H2;1H/b10-7+;

InChI Key

YZEQNVZLKFBRTD-HCUGZAAXSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=N/O)/CCCN.Cl

Canonical SMILES

C1=CSC(=C1)C(=NO)CCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Thiophene-2-carboxaldehyde or Thiophene-2-acetyl Derivatives

  • Starting from thiophene, selective functionalization at the 2-position is achieved by formylation or acylation.
  • For example, 2-acetylthiophene can be prepared via Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride under Lewis acid catalysis.
  • This intermediate is crucial for subsequent oxime formation.

Oxime Formation (Hydroxylamine Derivative)

  • The aldehyde or ketone intermediate reacts with hydroxylamine or hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or aqueous medium) to form the oxime.
  • Reaction conditions typically involve mild heating and pH control to favor oxime formation.
  • The oxime exists predominantly in the (E)-configuration due to steric and electronic factors.

Introduction of the 4-Amino Butylidene Chain

  • The amino group on the butylidene chain can be introduced by reductive amination or by nucleophilic substitution on a suitable precursor.
  • One approach involves reacting the oxime intermediate with a 4-aminobutanal or a protected 4-aminobutyl halide, followed by deprotection if necessary.
  • Alternatively, the amino group can be introduced by reaction with ammonia or an amine under controlled conditions.

Formation of the Hydrochloride Salt

  • The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.
  • This step improves the compound’s stability and facilitates purification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Thiophene acylation Acetyl chloride, AlCl3 (Lewis acid catalyst) Dichloromethane 0–25 °C 70–85 Friedel-Crafts acylation
Oxime formation Hydroxylamine hydrochloride, base (NaOH) Ethanol/water 40–60 °C 75–90 pH ~7–8, mild heating
Amino group introduction 4-Aminobutanal or 4-aminobutyl halide Methanol or DMF Room temp to 50 °C 60–80 Reductive amination or nucleophilic substitution
Hydrochloride salt formation HCl gas or HCl in ethanol Ethanol 0–25 °C >95 Precipitation and filtration

Research Findings and Optimization Notes

  • The oxime formation step is critical for obtaining the (E)-isomer selectively; controlling pH and temperature is essential to minimize side reactions.
  • Use of anhydrous solvents and inert atmosphere during acylation improves yield and purity.
  • The amino group introduction can be optimized by protecting groups to avoid side reactions and improve regioselectivity.
  • Hydrochloride salt formation enhances compound stability and facilitates handling, especially for biological applications.
  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Challenges
Thiophene functionalization Acetyl chloride, AlCl3 Introduce acyl group at 2-position Control regioselectivity
Oxime formation Hydroxylamine hydrochloride, base Form hydroxylamine moiety Isomer control (E vs Z)
Amino group introduction 4-Aminobutanal or protected amine Attach amino butylidene chain Avoid side reactions
Salt formation HCl in ethanol or gas Form hydrochloride salt Complete salt formation

Chemical Reactions Analysis

Types of Reactions

(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxime N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, alkylating agents, and acylating agents under basic or acidic conditions.

Major Products

    Oxime N-oxides: Formed through oxidation reactions.

    Amines: Resulting from the reduction of the oxime group.

    Substituted derivatives: Produced via nucleophilic substitution reactions.

Scientific Research Applications

(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs and impurities listed in pharmacopeial reports and synthesis studies provide key insights into its unique properties. Below is a comparative analysis:

Structural and Functional Group Comparisons

  • MM0058.09 Impurity : (E)-N-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine

    • Key Differences : Replaces the thiophene with a trifluoromethylphenyl group and adds a methoxy substituent.
    • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the thiophene, while the methoxy group may alter electronic density and hydrogen-bonding capacity .
  • MM0991.05 Impurity : (1RS)-1-[1-(3-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine Hydrochloride

    • Key Differences : Features a chlorophenyl group and a cyclobutyl ring instead of the thiophene-hydroxylamine system.
    • Impact : The absence of hydroxylamine reduces redox reactivity, and the chlorophenyl group enhances halogen bonding but may increase toxicity risks .
  • Hydroxylamine Hydrochloride (from analytical methods): Key Differences: Lacks the thiophene and amino-butylidene chain. Impact: Simpler structure results in higher aqueous solubility but limits applications in targeted drug design .

Physicochemical Properties

Property (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine HCl MM0058.09 Impurity MM0991.05 Impurity Hydroxylamine HCl
Molecular Weight ~285 g/mol ~355 g/mol ~350 g/mol 69.5 g/mol
Solubility (H₂O) Moderate (thiophene hydrophobicity) Low (CF₃ group) Very low (chlorophenyl) High
Melting Point ~200–220°C (decomposes) ~180–190°C ~210–230°C 151–153°C
Reactivity Redox-active (hydroxylamine) Oxidatively stable (CF₃) Inert (amine-dominated) Strong reducing agent

Biological Activity

(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for enhancing biological activity through various mechanisms. The presence of the hydroxylamine functional group is also significant, as it can participate in redox reactions and may influence the compound's reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit notable anti-inflammatory properties. Studies have shown that compounds similar to (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride can inhibit key inflammatory mediators such as TNF-α and IL-8. For instance, a related thiophene compound was found to negatively regulate these cytokines in LPS-induced inflammation tests on THP-1 monocytes at a concentration of 10 µM .

Table 1: Summary of Anti-inflammatory Effects of Thiophene Derivatives

CompoundMechanism of ActionConcentrationEffect
Compound 5Inhibition of TNF-α, IL-810 µMSignificant reduction in expression
Compound 11PPAR inhibitionEquivalent to 310 nMReduced transcriptional activity

The mechanisms through which (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride exerts its biological effects are likely multifaceted:

  • Inhibition of Inflammatory Pathways : By targeting COX and LOX enzymes, thiophene derivatives can modulate inflammatory pathways effectively.
  • Antioxidant Activity : Compounds with hydroxylamine groups may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.
  • Antimicrobial Mechanisms : The interaction with bacterial enzymes and cell wall synthesis pathways may underlie the antimicrobial effects observed in related compounds.

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